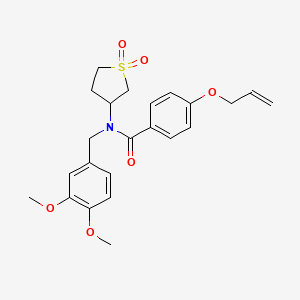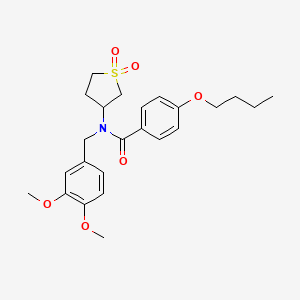![molecular formula C21H24N2O5S2 B11589413 3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11589413.png)
3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two benzenesulfonyl groups and two methyl groups attached to a diazabicyclo[331]nonan-9-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core is synthesized through a series of cyclization reactions. This often involves the use of cyclohexanone derivatives and appropriate amines under acidic or basic conditions.
Introduction of benzenesulfonyl groups: The benzenesulfonyl groups are introduced through sulfonylation reactions. This step typically involves the reaction of the bicyclic core with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation: The final step involves the methylation of the diazabicyclo[3.3.1]nonane core. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the benzenesulfonyl groups.
Scientific Research Applications
3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The bicyclic core provides structural rigidity, ensuring precise binding to the target sites. This compound may also interfere with cellular pathways by inhibiting key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the benzenesulfonyl groups, making it less reactive in certain chemical reactions.
3,7-Bis(benzenesulfonyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with different alkyl substituents, affecting its chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom instead of nitrogen, leading to different chemical behavior and applications.
Uniqueness
3,7-Bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of both benzenesulfonyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. Its rigid bicyclic structure also contributes to its specificity in binding to molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H24N2O5S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3,7-bis(benzenesulfonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H24N2O5S2/c1-20-13-22(29(25,26)17-9-5-3-6-10-17)15-21(2,19(20)24)16-23(14-20)30(27,28)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
MCEQDWWRRZZBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(4-fluorophenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589339.png)
![ethyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589349.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-methoxybenzamide](/img/structure/B11589355.png)
![ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589363.png)
![3-{5-(4-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11589380.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11589382.png)
![propan-2-yl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11589384.png)
![benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589387.png)

![4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11589389.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11589400.png)
![(2E)-2-Cyano-N-(4-ethoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11589401.png)
